4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine

Conformational restriction Ligand efficiency Molecular recognition

4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine (CAS 97580-65-9) is a fused tricyclic heterocycle comprising pyridine, pyrrole, and 1,2,5-triazepine moieties, with the molecular formula C10H9N5 and a molecular weight of 199.21 g/mol. Its IUPAC name is 2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,7,11,13-hexaen-7-amine, and its canonical SMILES is C1=CC2=C(NN=C(C3=CC=CN23)N)N=C1.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 97580-65-9
Cat. No. B12876511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine
CAS97580-65-9
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C(C3=CC=CN23)N)N=C1
InChIInChI=1S/C10H9N5/c11-9-7-4-2-6-15(7)8-3-1-5-12-10(8)14-13-9/h1-6H,(H2,11,13)(H,12,14)
InChIKeySTHKBSTWSMEUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine (CAS 97580-65-9): Structural Identity and Physicochemical Baseline


4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine (CAS 97580-65-9) is a fused tricyclic heterocycle comprising pyridine, pyrrole, and 1,2,5-triazepine moieties, with the molecular formula C10H9N5 and a molecular weight of 199.21 g/mol [1]. Its IUPAC name is 2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,7,11,13-hexaen-7-amine, and its canonical SMILES is C1=CC2=C(NN=C(C3=CC=CN23)N)N=C1 [1]. The compound is cataloged under PubChem CID 13447659 and has been commercially supplied under the product code AG-H-97593 . Key computed physicochemical properties include a topological polar surface area (TPSA) of 68.2 Ų, an XLogP3-AA of 1.8, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and zero rotatable bonds [1]. This rigid, planar scaffold with a C7 primary amine presents a distinctive pharmacophoric pattern relative to other triazepine-containing heterocycles.

Why Generic Substitution Fails for 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine (97580-65-9): The Heterocyclic Scaffold Problem


The 4H-pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepine core is a non-trivial fused ring system that cannot be readily interchanged with simpler monocyclic 1,2,5-triazepines, pyrido[2,3-b][1,4]diazepines, or pyrrolo[1,2-a][1,3,5]triazines. The specific ring fusion pattern dictates the spatial orientation of the C7 primary amine, the electronic distribution across the π-system, and the conformational rigidity (zero rotatable bonds), all of which govern molecular recognition at biological targets [1]. The synthetic route to this scaffold—starting from 2-chloro(pyrrolyl-1)-3-pyridine or 2,6-dichloro(pyrrolyl-1)-3-pyridine via cyclization to form the triazepine ring—has been described in peer-reviewed literature, but is not a standard combinatorial library transformation [2]. For a procurement scientist, substituting an in-stock pyridodiazepine or pyrrolo-triazine for this compound risks altering target engagement, selectivity profile, and physicochemical properties such as LogP and TPSA, undermining the reproducibility of a screening campaign or lead optimization program.

Quantitative Differentiation Evidence for 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine (97580-65-9) Against Closest Analogs


Structural Rigidity: Zero Rotatable Bonds vs. Saturated 5,6-Dihydro Analogs

The target compound contains zero rotatable bonds, whereas the 5,6-dihydro-4H-pyrido[2,3-c]pyrrolo[1,2-e]-1,2,5-triazepine series (e.g., compounds 32–42 in Bouteau et al.) possesses sp³-hybridized carbons at positions 5 and 6, introducing conformational flexibility and altering the spatial presentation of substituents [1][2]. This difference in rigidity is a fundamental determinant of entropic binding penalties and target selectivity.

Conformational restriction Ligand efficiency Molecular recognition

Pharmacophoric Differentiation: C7 Primary Amine vs. C7-Oxo and C7-Substituted Analogs

The target compound bears a primary amine (–NH2) at position 7, whereas the closely related 7H-pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one (CAS 118386-62-2) carries a carbonyl group at the same position [1]. A primary amine acts as a hydrogen bond donor (HBD count = 2 for the target compound) and can serve as a hinge-binding motif in kinase inhibitors, while the ketone analog is exclusively a hydrogen bond acceptor. This switch from donor to acceptor profoundly alters the target interaction profile.

Hydrogen bonding Kinase hinge-binding Structure-activity relationship

Lipophilicity Control: XLogP3-AA of 1.8 vs. Higher LogP 7-Ethyl-7-methyl-dihydro Analogs

The target compound has a computed XLogP3-AA of 1.8, placing it within favorable drug-like lipophilicity space [1]. In contrast, the 7-ethyl-7-methyl-6,7-dihydro analog (CAS 708969-02-2, molecular formula C13H16N4, MW 228.29) has a predictably higher LogP due to the addition of ethyl and methyl substituents on a partially saturated scaffold . Elevated lipophilicity is associated with increased off-target promiscuity, higher metabolic clearance, and poorer solubility.

Drug-likeness Lipophilicity ADME prediction

Synthetic Tractability: Reported Multi-Step Route from 2-Chloro(pyrrolyl-1)-3-pyridine

The synthesis of 4H-pyrido[2,3-c]pyrrolo[1,2-e]-1,2,5-triazepine derivatives, including the 7-amino congener, has been explicitly described starting from 2-chloro(pyrrolyl-1)-3-pyridine and 2,6-dichloro(pyrrolyl-1)-3-pyridine, with proton NMR characterization confirming the structure [1]. In contrast, many alternative triazepine scaffolds (e.g., pyrido[2,3-b][1,4]diazepines or pyrrolo[1,2-a][1,3,5]triazines) require different starting materials and cyclization conditions, making them synthetically orthogonal rather than interchangeable.

Custom synthesis Scaffold availability Medicinal chemistry sourcing

Polar Surface Area: TPSA of 68.2 Ų vs. Lower TPSA of Des-amino or N-Alkylated Analogs

The topological polar surface area (TPSA) of the target compound is 68.2 Ų, driven primarily by the primary amine and the triazepine ring nitrogens [1]. Analogs where the C7 amine is replaced by a methyl group, a chloro substituent, or is alkylated (e.g., 7-ethyl-7-methyl-dihydro derivatives) exhibit lower TPSA values, typically below 60 Ų, due to removal of one or both hydrogen bond donors . TPSA is a key predictor of intestinal absorption and blood-brain barrier penetration; values between 60 and 140 Ų are generally associated with good oral absorption but limited CNS penetration.

Blood-brain barrier penetration Oral bioavailability Physicochemical property optimization

Recommended Application Scenarios for 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine (97580-65-9) Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Design: Exploiting the C7 Primary Amine Hinge-Binding Motif

The C7 primary amine on a rigid, planar tricyclic scaffold (zero rotatable bonds) provides a geometrically defined hydrogen bond donor for engaging the kinase hinge region [1]. With a TPSA of 68.2 Ų and XLogP of 1.8, this compound fits the physicochemical profile of a high-quality fragment (MW < 250, HBD ≤ 3, HBA ≤ 6, LogP < 3). It is well-suited as a core scaffold for fragment-based drug discovery (FBDD) campaigns targeting kinases where a primary amine hinge binder is desired [1]. Procurement for fragment library assembly should specify this exact CAS number to ensure the correct oxidation state (4H, not 5,6-dihydro) and the presence of the free amine.

Structure-Activity Relationship (SAR) Studies on Triazepine-Containing GPCR Ligands

The salidiuretic and renal vasodilator activity reported for the related 5,6-dihydro-4H-pyrido[2,3-c]pyrrolo[1,2-e]-1,2,5-triazepine series suggests this scaffold can engage GPCR targets relevant to cardiovascular and renal pharmacology [2]. The unsaturated 4H congener (target compound) offers a conformationally constrained comparator to probe the impact of scaffold rigidity on receptor binding and functional activity. Its primary amine also provides a vector for further derivatization (e.g., amide coupling, reductive alkylation) to explore SAR around the C7 position.

Computational Chemistry and Docking Studies Requiring a Defined Tautomeric State

The compound exists as the 4H-tautomer with a defined protonation pattern (amine at C7, NH at position 4), which is confirmed by NMR and is distinct from the 5H- or 6H-tautomers that may predominate in partially saturated analogs [1][3]. For molecular docking, molecular dynamics, or free energy perturbation (FEP) calculations, using the correct tautomer is critical for accurate pose prediction. The PubChem entry (CID 13447659) provides the canonical SMILES, InChI, and 3D conformer data necessary for initiating computational workflows without manual structure curation.

Custom Synthesis Verification and Quality Control of Fused Triazepine Building Blocks

When sourcing this compound from custom synthesis providers, the documented synthetic route from 2-chloro(pyrrolyl-1)-3-pyridine [3] and the available NMR and mass spectral characterization data provide a benchmark for quality control. Procurement specifications should require a certificate of analysis demonstrating consistency with the published ¹H NMR spectrum and the calculated exact mass of 199.08579531 Da. The zero rotatable bond count and high heavy atom count (15) make this scaffold amenable to unambiguous structural confirmation by LC-MS and ¹H NMR, reducing the risk of receiving an incorrect isomer or oxidation state.

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